molecular formula C20H14Cl2N2 B12614372 1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole CAS No. 920507-83-1

1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole

Cat. No.: B12614372
CAS No.: 920507-83-1
M. Wt: 353.2 g/mol
InChI Key: KSBSBUWSVSKZAJ-UHFFFAOYSA-N
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Description

1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides. This similarity allows them to interact easily with biological systems, making them valuable in various therapeutic applications .

Preparation Methods

The synthesis of 1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with benzyl chloride and 2,4-dichlorobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization .

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function . In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

920507-83-1

Molecular Formula

C20H14Cl2N2

Molecular Weight

353.2 g/mol

IUPAC Name

1-benzyl-5,6-dichloro-2-phenylbenzimidazole

InChI

InChI=1S/C20H14Cl2N2/c21-16-11-18-19(12-17(16)22)24(13-14-7-3-1-4-8-14)20(23-18)15-9-5-2-6-10-15/h1-12H,13H2

InChI Key

KSBSBUWSVSKZAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2C4=CC=CC=C4)Cl)Cl

Origin of Product

United States

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